molecular formula C12H22OSi B14128083 5-Ethyl-2-triethylsilylfuran

5-Ethyl-2-triethylsilylfuran

Cat. No.: B14128083
M. Wt: 210.39 g/mol
InChI Key: DNYKCTLPXPIKDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-triethylsilylfuran typically involves the introduction of the triethylsilyl group to the furan ring. One common method is through the reaction of 5-ethylfuran with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-triethylsilylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

5-Ethyl-2-triethylsilylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-triethylsilylfuran involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property can be exploited in drug design to improve the bioavailability of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-triethylsilylfuran is unique due to the presence of both the ethyl and triethylsilyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

triethyl-(5-ethylfuran-2-yl)silane

InChI

InChI=1S/C12H22OSi/c1-5-11-9-10-12(13-11)14(6-2,7-3)8-4/h9-10H,5-8H2,1-4H3

InChI Key

DNYKCTLPXPIKDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)[Si](CC)(CC)CC

Origin of Product

United States

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